molecular formula C14H20FN3O2 B2688908 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine CAS No. 2034226-34-9

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine

Cat. No.: B2688908
CAS No.: 2034226-34-9
M. Wt: 281.331
InChI Key: LGZLDXWVGTVGAJ-UHFFFAOYSA-N
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Description

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-ethoxypyridine-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 2-fluoroethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine
  • 1-(6-ethoxypyridine-3-carbonyl)-4-(2-chloroethyl)piperazine
  • 1-(6-ethoxypyridine-3-carbonyl)-4-(2-bromoethyl)piperazine

Uniqueness

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine stands out due to the presence of both the ethoxypyridine and fluoroethyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[4-(2-fluoroethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-2-20-13-4-3-12(11-16-13)14(19)18-9-7-17(6-5-15)8-10-18/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLDXWVGTVGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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